2-Fluorobenzamidine
Overview
Description
“2-Fluorobenzamidine” is a chemical compound with the molecular formula C7H7FN2 . It is also known as “this compound hydrochloride” and has a molecular weight of 138.14 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques . These techniques can help in predicting the relative heights of the M+·, (M + 1)+·, etc., peaks in the mass spectrum of a compound, given the natural abundance of the isotopes of carbon and the other elements present in the compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various methods . These methods can help in understanding the fundamentals of volumetric chemical analysis, the role of chemical equilibrium in reactions, and the principles of chemical reactor analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques . These techniques can help in understanding the melting point, molecular weight, surface area, dynamic light scattering, zeta potential, viscosity, and thermal properties of the compound.
Scientific Research Applications
Corrosion Inhibition and Biocidal Action
- Corrosion Inhibition: 2-Fluorobenzamidine derivatives, such as 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, have shown significant corrosion protection for carbon steel in hydrochloric acid. These compounds are classified as mixed-type inhibitors and demonstrate high inhibition efficiency (Abousalem, Ismail, & Fouda, 2019).
- Biocidal Action: The same study also highlighted the biocidal action of these compounds against bacteria responsible for microbial influenced corrosion (MIC), providing a dual function beneficial from both an economic and environmental perspective.
Antimutagenic and Anticancer Properties
- Antimutagenic Activity: A series of bichalcophene fluorobenzamidines demonstrated significant antimutagenic activity, reducing the induced mutagenicity in various conditions. These findings suggest potential for further anticancer studies (Hussin et al., 2014).
Radiopharmaceutical Applications
- PET Imaging: Compounds such as [18F]p-MPPF, which contain this compound structures, have been used in positron emission tomography (PET) for studying serotonergic neurotransmission. This includes research in both animal models and human subjects (Plenevaux et al., 2000).
Anticancer Research
- Leukemia Treatment: Bithienyl Fluorobenzamidine (BFB) has been studied for its anti-proliferative effects against leukemia cell lines, showing potential as a therapeutic candidate against acute myeloid leukemia (AML) through apoptosis induction and pathway modulation (Algharib et al., 2022).
Synthetic and Analytical Chemistry
- Synthetic Methodology: Studies have focused on thesynthesis and characterization of fluorinated halobenzamides as sigma receptor ligands, indicating potential for PET imaging applications. These compounds show high affinity for sigma receptors, making them suitable candidates for imaging studies (Dence, John, Bowen, & Welch, 1997).
- Spectrofluorometric Applications: The use of 4-carbamoylbenzamidine, a compound related to this compound, for the spectrofluorometric determination of purine-deoxyribonucleosides highlights its utility in analytical chemistry. This methodology is sensitive and selective for purine-deoxyribonucleosides and DNAs (Kai, Toba, Nohta, & Ohkura, 1994).
Breast Cancer Imaging
- Breast Cancer Detection: N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, a sigma receptor ligand containing a fluorobenzamide group, has shown potential for PET imaging of breast cancer. Its uptake in tumor tissues suggests its applicability as a ligand for imaging breast cancer (Shiue et al., 2000).
Antibacterial Research
- Antibacterial Properties: Studies on benzoylthiourea derivatives and their complexes with cobalt, which include fluorobenzamides, have shown antibacterial properties against various bacteria strains. The substitution of fluorine atoms in these compounds appears to influence their antibacterial activity (Yang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHSPCNXRHNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401925 | |
Record name | 2-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71204-93-8 | |
Record name | 2-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.